molecular formula C8H21N3 B2772615 (2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE CAS No. 1211452-85-5

(2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE

Cat. No.: B2772615
CAS No.: 1211452-85-5
M. Wt: 159.277
InChI Key: FEYYWWIGUCNXMA-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless liquid that is fully miscible in water. This compound is an important intermediate in organic synthesis and is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-9-6-7-10-5-4-8-11(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYWWIGUCNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine typically involves a two-step process. The first step is the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is carried out in a fixed-bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile in the presence of a Raney-Nickel catalyst and an alcohol solution containing 0.1% to 10% alkali. The hydrogenation is conducted at pressures of 3 to 10 MPa, resulting in a yield of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine of not less than 98% .

Chemical Reactions Analysis

N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic substrates. In coordination chemistry, it serves as a ligand, forming stable complexes with metal ions . The specific pathways and targets depend on the context of its use, such as enzyme inhibition or metal ion coordination .

Biological Activity

(2-{[3-(dimethylamino)propyl]amino}ethyl)(methyl)amine, also known as N,N-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine, is an organic compound with the molecular formula C8H20N2. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine. Understanding its biological activity is crucial for its utilization in various scientific fields.

  • Molecular Formula : C8H20N2
  • Molecular Weight : 158.26 g/mol
  • Physical State : Clear, colorless liquid
  • Solubility : Fully miscible in water

The biological activity of this compound primarily arises from its ability to act as a nucleophile in biochemical reactions. It participates in substitution reactions with electrophilic substrates and forms stable complexes with metal ions in coordination chemistry. The compound's structure allows it to interact with various molecular targets, influencing enzymatic mechanisms and cellular pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
  • Enzyme Inhibition : It has been employed in studies focusing on enzyme mechanisms, where it acts as an inhibitor or modulator of enzyme activity. For instance, derivatives of this compound have been tested for their ability to inhibit specific enzymes involved in metabolic pathways .
  • Pharmaceutical Applications : As a precursor in pharmaceutical synthesis, it has been utilized to develop drugs targeting various diseases, including cancer and neurodegenerative disorders. Its role as a stabilizer in drug formulations enhances the efficacy and shelf-life of pharmaceutical products .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound to evaluate their biological activities. The results indicated that modifications to the amine structure significantly affected antimicrobial potency and enzyme inhibition profiles. The most promising derivatives showed enhanced activity against specific bacterial strains .

Case Study 2: Coordination Chemistry Applications

In coordination chemistry, this compound was used as a ligand to form complexes with transition metals. These complexes demonstrated unique catalytic properties in organic reactions, highlighting the compound's versatility beyond biological applications.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaAntimicrobial ActivityEnzyme Inhibition
This compoundC8H20N2ModerateYes
N,N'-Dimethyl-1,3-propanediamineC5H14N2LowNo
N,N-DimethylethylenediamineC4H12N2HighYes

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity and purity of (2-{[3-(dimethylamino)propyl]amino}ethyl)(methyl)amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine backbone and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% recommended for biological studies). Cross-referencing with databases using SMILES strings (e.g., CNCCNCCCN(C)C) ensures structural accuracy .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Store in airtight containers under inert gas (e.g., nitrogen) due to amine reactivity. Refer to safety data sheets for spill management and first-aid measures, particularly regarding respiratory irritation and flammability risks .

Q. How can researchers optimize synthesis routes for this compound?

  • Methodological Answer : Reductive amination or nucleophilic substitution strategies are common. For example, reacting 3-(dimethylamino)propylamine with methyl vinyl ketone followed by catalytic hydrogenation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (8–10) and temperature (40–60°C) to minimize byproducts like tertiary amine impurities .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity (e.g., antioxidant or anti-inflammatory potential)?

  • Methodological Answer : Use randomized block designs with split-plot arrangements for dose-response studies. For in vitro antioxidant assays (e.g., DPPH radical scavenging), include positive controls (ascorbic acid) and measure IC₅₀ values. For in vivo anti-inflammatory studies, employ carrageenan-induced edema models in rodents, with histopathological validation .

Q. What strategies resolve contradictions in reported reactivity data, such as unexpected nucleophilic behavior?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude moisture/oxygen interference. Use computational chemistry (DFT calculations) to model electron density distribution and identify steric/electronic factors influencing reactivity. Cross-validate findings with kinetic studies (e.g., Eyring plots) .

Q. How can theoretical frameworks guide research on this compound’s interactions with biological targets?

  • Methodological Answer : Link studies to conceptual frameworks like Structure-Activity Relationship (SAR) models or neurotransmitter receptor binding theories. For example, molecular docking simulations (using AutoDock Vina) can predict affinity for serotonin or dopamine receptors, guiding in vitro assays. Validate hypotheses with site-directed mutagenesis of receptor binding pockets .

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

  • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation (logP measurements). Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests. Incorporate high-resolution mass spectrometry (HRMS) to track abiotic degradation products in simulated wastewater .

Key Considerations for Researchers

  • Theoretical Alignment : Always anchor studies to established theories (e.g., SAR, reaction mechanisms) to ensure academic rigor and interpretability .
  • Methodological Transparency : Document all experimental parameters (e.g., solvent polarity, catalyst loading) to enable reproducibility and meta-analysis .
  • Interdisciplinary Validation : Combine synthetic chemistry, computational modeling, and biological assays to holistically characterize the compound’s properties .

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